1-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE
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Overview
Description
1-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-1H-indole-2,3-dione is a synthetic compound known for its potential applications in medicinal chemistry. It is characterized by the presence of an indole-2,3-dione core structure, which is substituted with a piperazine ring linked to a benzodioxole moiety. This compound has been studied for its inhibitory effects on specific enzymes and its potential therapeutic applications .
Preparation Methods
The synthesis of 1-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole-2,3-dione Core: The indole-2,3-dione core can be synthesized through the oxidation of indole derivatives.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and appropriate halogenated intermediates.
Attachment of the Benzodioxole Moiety: The benzodioxole group is attached through a coupling reaction, such as a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the indole-2,3-dione core to indole-2,3-diol.
Substitution: Nucleophilic substitution reactions can modify the piperazine ring or the benzodioxole moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in enzyme inhibition studies, particularly targeting aldehyde dehydrogenases.
Medicine: It has potential therapeutic applications in treating diseases where enzyme inhibition is beneficial, such as certain cancers.
Mechanism of Action
The mechanism of action of 1-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE involves its interaction with specific molecular targets. It acts as a competitive inhibitor of aldehyde dehydrogenases by forming direct interactions with active-site cysteine residues. This interaction prevents the binding of aldehyde substrates, thereby inhibiting the enzyme’s activity. The selectivity of this compound is attributed to its ability to interact with the catalytic nucleophile, Cys243, in ALDH3A1 but not in ALDH2 .
Comparison with Similar Compounds
Similar compounds to 1-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE include other indole-2,3-dione derivatives with varying substituents. These compounds exhibit different levels of enzyme inhibition and selectivity based on their structural differences. For example:
1-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-3-hydroxy-1,3-dihydro-2H-indol-2-one: This compound has a hydroxyl group at the 3-position, which affects its interaction with enzymes.
2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-1H-indole-3-one: The substitution pattern on the indole ring influences its inhibitory activity.
Properties
CAS No. |
296792-72-8 |
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Molecular Formula |
C21H21N3O4 |
Molecular Weight |
379.4g/mol |
IUPAC Name |
1-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]indole-2,3-dione |
InChI |
InChI=1S/C21H21N3O4/c25-20-16-3-1-2-4-17(16)24(21(20)26)13-23-9-7-22(8-10-23)12-15-5-6-18-19(11-15)28-14-27-18/h1-6,11H,7-10,12-14H2 |
InChI Key |
RLYRYNOLBHPGJN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CN4C5=CC=CC=C5C(=O)C4=O |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CN4C5=CC=CC=C5C(=O)C4=O |
Origin of Product |
United States |
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